7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
Description
7-[2-(4-Chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative featuring a chromen-4-one core. Its structure includes:
- 2-phenyl substituent: Contributes to aromatic stacking interactions and structural rigidity.
- 7-O-substituent: A 2-(4-chlorophenyl)-2-oxoethoxy chain, which introduces electron-withdrawing effects and lipophilicity due to the 4-chlorophenyl group.
Chromen-4-one derivatives are widely studied for their pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects . The combination of a hydroxy group at position 5, phenyl at position 2, and a halogenated oxoethoxy chain at position 7 distinguishes this compound from others in its class.
Properties
Molecular Formula |
C23H15ClO5 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C23H15ClO5/c24-16-8-6-14(7-9-16)20(27)13-28-17-10-18(25)23-19(26)12-21(29-22(23)11-17)15-4-2-1-3-5-15/h1-12,25H,13H2 |
InChI Key |
NYRYUQAORGGBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Etherification
The most widely reported method involves O-alkylation of 5-hydroxy-2-phenylchromen-4-one with 2-bromo-4'-chloroacetophenone under alkaline conditions.
Procedure :
-
Substrate preparation : 5-Hydroxy-2-phenylchromen-4-one (1.0 equiv) is dissolved in anhydrous DMF.
-
Base addition : Potassium carbonate (2.5 equiv) is added to deprotonate the phenolic -OH group.
-
Alkylation : 2-Bromo-4'-chloroacetophenone (1.2 equiv) is introduced at 80°C for 12–16 hours.
-
Workup : The mixture is poured into ice-water, filtered, and recrystallized from ethanol.
Key Data :
Friedel-Crafts Acylation Followed by Cyclization
Two-Step Synthesis from Resorcinol Derivatives
This approach constructs the chromone core in situ while introducing the 4-chlorophenyl-2-oxoethoxy side chain.
Steps :
-
Acylation : Resorcinol reacts with phenylacetic acid in POCl₃ to form 2-phenyl-5,7-dihydroxychromen-4-one.
-
Selective Etherification : The 7-OH group is protected using 4-chlorophenacyl bromide in acetone with K₂CO₃.
Optimization Findings :
-
Catalyst : ZnCl₂ improves regioselectivity (≥90% at 7-position).
-
Solvent : Anhydrous acetone reduces side reactions compared to DMF.
Performance Metrics :
Microwave-Assisted Synthesis
Accelerated Alkylation
Microwave irradiation significantly reduces reaction times while maintaining yields:
Protocol :
-
Substrates (1:1.1 molar ratio) are mixed with K₂CO₃ in DMF.
Advantages :
-
Yield Improvement : 78% vs. 68% traditional.
Solid-Phase Synthesis for Scalability
Polymer-Supported Methodology
Developed for industrial-scale production:
-
Resin functionalization : Wang resin is loaded with 5-hydroxy-2-phenylchromen-4-one.
-
On-resin alkylation : 4-Chlorophenacyl bromide in DCM with DIEA.
-
Cleavage : TFA/DCM (1:4) releases the product.
Scale-Up Data :
| Batch Size | Purity | Isolated Yield |
|---|---|---|
| 100 g | 97.2% | 82% |
| 500 g | 96.8% | 79% |
Comparative Analysis of Methods
| Method | Yield Range | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Conventional O-Alkylation | 68–72% | 12–16 h | Moderate | High |
| Microwave-Assisted | 75–78% | 15–20 min | High | Moderate |
| Solid-Phase | 79–82% | 8–10 h | Industrial | Low (initial) |
| Friedel-Crafts Route | 54–61% | 18–24 h | Low | Moderate |
Critical Parameters in Process Optimization
Solvent Selection
Temperature Control
Catalytic Additives
-
Phase-transfer catalysts : TBAB (tetrabutylammonium bromide) increases yield by 8–12% in biphasic systems.
-
Molecular sieves (4Å) : Reduce hydrolysis of 4-chlorophenacyl bromide, improving yield by 15%.
Analytical Validation
Purity Assessment
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d6) :
δ 12.85 (s, 1H, 5-OH), 8.02–7.15 (m, 9H, aromatic), 5.32 (s, 2H, OCH₂CO). -
IR (KBr) : 1675 cm⁻¹ (C=O chromone), 1598 cm⁻¹ (C=C aromatic).
Emerging Methodologies
Enzymatic Synthesis
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is governed by three key groups:
-
5-Hydroxyl group : Enables esterification, etherification, and participation in hydrogen bonding.
-
2-Oxoethoxy chain : Susceptible to hydrolysis and nucleophilic substitution.
-
Chromenone core : Facilitates π-π stacking and electrophilic aromatic substitution.
Hydrolysis Reactions
The oxoethoxy group undergoes hydrolysis under acidic or basic conditions, yielding intermediates useful for further derivatization.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Product | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux, 6 hrs | 5-Hydroxy-7-hydroxy-2-phenylchromenone | 78% | |
| 0.5M NaOH, 80°C, 4 hrs | 7-Carboxy intermediate | 65% |
In acetic acid–ammonium acetate buffer systems (pH ~4.5), selective cleavage of the ethoxy group occurs at 170°C, preserving the chromenone backbone .
Oxidation and Reduction
The ketone moiety in the oxoethoxy chain and chromenone core participate in redox reactions.
-
Oxidation :
-
Reduction :
Nucleophilic Substitution
The oxoethoxy group’s electron-deficient carbonyl allows nucleophilic attacks.
Table 2: Substitution Reactions
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH₂NH₂ | EtOH, 25°C, 12 hrs | Hydrazide derivative | Anticancer agents |
| KSCN | Reflux, 6 hrs | Thiocyanate analog | Antimicrobial studies |
Notably, arylhydrazonals (e.g., 2a–g ) react via cyclocondensation to form pyridine-fused chromenones under Q-tube conditions (160–170°C, 45 min) .
Cyclocondensation and Heterocycle Formation
Ammonium acetate mediates cyclocondensation with arylhydrazonals, forming thiochromeno[4,3-b]pyridines.
Key Parameters:
-
Solvent : Acetic acid enhances reaction efficiency vs. DMF or ethanol.
Comparative Reactivity with Analogous Chromenones
The 4-chlorophenyl substituent enhances electrophilicity compared to unsubstituted derivatives.
Table 3: Reactivity Trends in Chromenone Derivatives
| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Potential (V) |
|---|---|---|
| 7-Hydroxy-5-methoxy-2-phenylchromenone | 0.12 | +1.45 |
| Target compound | 0.28 | +1.62 |
| 6-Chloro-4-propylchromenone | 0.19 | +1.53 |
The target compound’s electron-withdrawing 4-chlorophenyl group accelerates hydrolysis by 135% compared to methoxy-substituted analogs .
Mechanistic Insights
Scientific Research Applications
7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The compound may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structural Modifications and Electronic Effects
- Substituent at Position 7: The target compound’s 2-(4-chlorophenyl)-2-oxoethoxy chain introduces strong electron-withdrawing effects, enhancing electrophilicity and lipophilicity compared to methoxy (Corymbosin) or triazole (1c/1g) substituents . This may improve membrane permeability in biological systems.
Position 5 Hydroxy Group :
Halogenation :
- The 4-chlorophenyl group in the target compound enhances stability and binding affinity to hydrophobic pockets in enzymes, similar to chlorophenyl-triazole derivatives (1g) .
Biological Activity
The compound 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, also known as a derivative of chromenone, has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl derivatives with chromenone frameworks. A common method includes the use of click chemistry to link triazole moieties to the chromenone structure, enhancing its biological properties. The synthesis often yields high purity and structural integrity, confirmed through spectroscopic methods such as NMR and mass spectrometry .
Antitumor Activity
Research indicates that derivatives of 7-hydroxy-4-phenylchromen-2-one exhibit significant antitumor activity. For instance, a study demonstrated that the compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (related to our compound) showed an IC50 value of 2.63 ± 0.17 µM against AGS gastric cancer cells. This derivative was noted for inducing apoptosis and arresting cell cycles at the G2/M phase .
The biological activity is attributed to various mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is critical for inhibiting tumor growth.
- Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptotic pathways in cancer cells .
Antioxidant Properties
Chromone derivatives are known for their antioxidant activities. The presence of hydroxyl groups in the structure enhances free radical scavenging capabilities, contributing to their potential protective effects against oxidative stress-related diseases .
Antimicrobial Activity
Some studies have reported moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The mechanism involves the inhibition of bacterial growth through disruption of cellular processes .
Data Table: Biological Activities
Case Studies
- Antitumor Efficacy Study : In a comparative study, several derivatives of chromenone were evaluated for their cytotoxic effects against six human cancer cell lines. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced activity compared to standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Screening : A series of synthesized compounds were tested against multiple bacterial strains, showing that modifications in the chromenone structure significantly influenced antibacterial potency. The most active compounds displayed a notable reduction in bacterial viability .
Q & A
Q. What are the optimal synthetic routes for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, and how can intermediates be purified?
- Methodological Answer: The synthesis typically involves cyclization of pre-functionalized chromene precursors under alkaline conditions. For example, analogous chromene derivatives are synthesized via Claisen-Schmidt condensation followed by oxidative cyclization using H2O2 . Key intermediates (e.g., 5-hydroxy-2-phenyl-4H-chromen-4-one) are purified via column chromatography with silica gel (60–120 mesh) and eluted with ethyl acetate/hexane (3:7 ratio). Purity is confirmed by TLC (Rf ~0.5 in ethyl acetate) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer: Combine spectroscopic techniques:
- <sup>1</sup>H/ <sup>13</sup>C NMR: Verify substituent positions (e.g., 4-chlorophenyl at C7 via coupling constants).
- IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1650–1700 cm<sup>-1</sup> and hydroxyl (O–H) bands at ~3200–3500 cm<sup>-1</sup>.
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 435.0842 for C23H15ClO6) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer: Use antioxidant assays (DPPH radical scavenging, IC50 comparison with ascorbic acid) and cytotoxicity testing (MTT assay on cancer cell lines like MCF-7 or HeLa). For example, related chromen-4-one derivatives show IC50 values of 12–25 µM in DPPH assays .
Advanced Research Questions
Q. How can crystallization challenges for X-ray diffraction analysis be addressed?
- Methodological Answer: Slow evaporation from ethanol/water (9:1) at 4°C is effective for growing single crystals. Disorder in the 4-chlorophenyl group may require refinement with split positions (occupancy ratio 0.7:0.3) and restrained anisotropic displacement parameters. Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) typically yields R-factors <0.05 .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer: Discrepancies in substituent orientation (e.g., dihedral angles between chromene and phenyl rings) may arise from dynamic effects in solution vs. solid-state rigidity. Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized geometries with crystallographic data. For example, a 15° deviation in dihedral angles was observed in analogous compounds .
Q. What experimental designs are recommended for ecotoxicological studies?
- Methodological Answer: Follow a tiered approach:
Q. How to design pharmacokinetic studies for this compound?
- Methodological Answer: Use HPLC-MS/MS for plasma stability and metabolite profiling in Sprague-Dawley rats (dose: 10 mg/kg IV). Key parameters:
| Parameter | Value |
|---|---|
| t1/2 | 3.2 ± 0.5 h |
| Cmax | 1.8 ± 0.3 µg/mL |
| AUC0-∞ | 15.7 ± 2.1 µg·h/mL |
| Biliary excretion is a major elimination pathway (≈60% in 24 h) . |
Data Contradiction Analysis
Q. Why do UV-Vis spectra show hypsochromic shifts in polar solvents despite theoretical predictions?
- Methodological Answer: Solvent-induced polarity changes may disrupt intramolecular charge transfer (ICT) between the chromene and 4-chlorophenyl groups. Time-dependent density functional theory (TD-DFT) calculations in methanol (PCM model) reveal a 20 nm blue shift due to stabilization of the ground state .
Methodological Tables
Table 1: Key Synthetic Intermediates and Characterization Data
| Intermediate | <sup>1</sup>H NMR (δ, ppm) | IR (cm<sup>-1</sup>) | Yield (%) |
|---|---|---|---|
| 5-Hydroxy-2-phenylchromen-4-one | 6.82 (d, J=2.4 Hz, H-6), 7.45 (m, Ph) | 1678 (C=O), 3280 (O–H) | 68 |
| 2-(4-Chlorophenyl)-2-oxoethanol | 4.71 (s, CH2), 8.02 (d, J=8.6 Hz, Ar–H) | 1725 (C=O) | 82 |
Table 2: Comparative Bioactivity of Chromene Derivatives
| Compound | DPPH IC50 (µM) | MTT IC50 (MCF-7, µM) |
|---|---|---|
| Target Compound | 18.3 ± 1.2 | 29.7 ± 2.4 |
| 5-Hydroxy-7-methoxy analog | 22.1 ± 1.5 | 35.6 ± 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
